![molecular formula C11H18O2 B14196327 (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-18-1](/img/structure/B14196327.png)
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spiro compound characterized by a unique structure where a dioxaspiro ring is fused with a nonane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro ring system. One common method involves the use of a dioxaspiro precursor and an alkylating agent under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to promote the spirocyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alcohols.
科学的研究の応用
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
類似化合物との比較
Similar Compounds
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]octane: Similar structure but with an octane ring instead of a nonane ring.
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]decane: Similar structure but with a decane ring instead of a nonane ring.
Uniqueness
(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific ring size and the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
920324-18-1 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
(2S)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11?/m0/s1 |
InChIキー |
RSDHUZXFIDRLHR-VUWPPUDQSA-N |
異性体SMILES |
C=CCC[C@H]1CCC2(O1)CCCO2 |
正規SMILES |
C=CCCC1CCC2(O1)CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



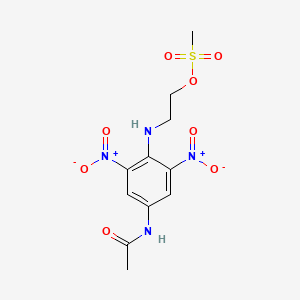
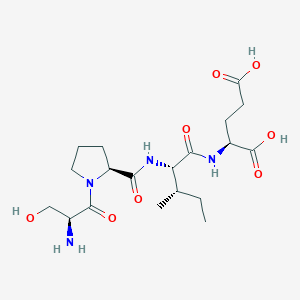
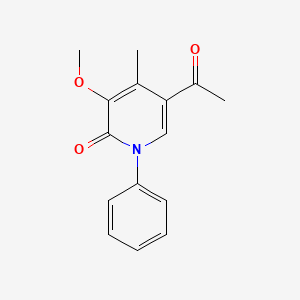

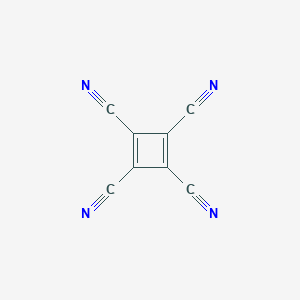

![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
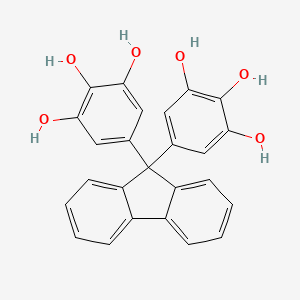

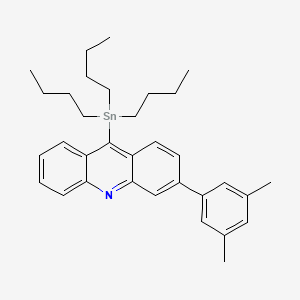
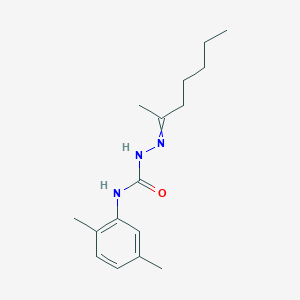
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)

